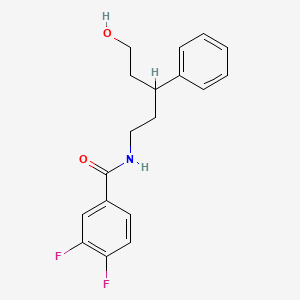
3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide consists of a benzamide core with two fluorine atoms at the 3 and 4 positions of the benzene ring. The amide group is linked to a 5-hydroxy-3-phenylpentyl group.Physical And Chemical Properties Analysis
The molecular weight of this compound is 319.352. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current literature.科学的研究の応用
Synthesis and Pharmacological Activities
Research on the synthesis of various benzamide derivatives and their pharmacological activities sheds light on the potential of these compounds in medicinal chemistry. For example, the synthesis of N-(3-hydroxyphenyl) benzamide derivatives and their enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes highlights their potential in developing therapeutic agents for diseases related to enzyme dysfunction (Abbasi et al., 2014).
Antipathogenic Activity
Studies on the antipathogenic activity of new thiourea derivatives, including acylthioureas with various phenyl substituents, have demonstrated significant antimicrobial properties. These findings suggest the utility of benzamide derivatives in creating novel antimicrobial agents, especially those with antibiofilm properties against resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Organoboron Compounds
In the field of organic chemistry, the synthesis of organoboron compounds involving benzamide derivatives showcases the versatility of these compounds in synthesizing complex molecules. This has implications for developing new materials and catalysts (Kliegel, Schumacher, Rettig, & Trotter, 1991).
Material Science Applications
Research on the synthesis of mono- and difluoronaphthoic acids, which share structural similarities with the target compound, indicates the role of such fluorinated benzamide derivatives in creating new materials with potential applications in electronics and coatings. These studies reveal the importance of fluorinated compounds in enhancing the properties of materials (Tagat et al., 2002).
Polymer Science
The development of block copolymers containing aramide with low polydispersity, using derivatives of benzamide, points to the utility of these compounds in engineering new polymeric materials with specific mechanical and chemical properties. This research could lead to advancements in the fields of flexible electronics, filtration, and biocompatible materials (Yokozawa et al., 2002).
作用機序
Safety and Hazards
特性
IUPAC Name |
3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2/c19-16-7-6-15(12-17(16)20)18(23)21-10-8-14(9-11-22)13-4-2-1-3-5-13/h1-7,12,14,22H,8-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINDVBQJEYHUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=C(C=C2)F)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthalenyl]benzenesulfonamide](/img/structure/B2990442.png)
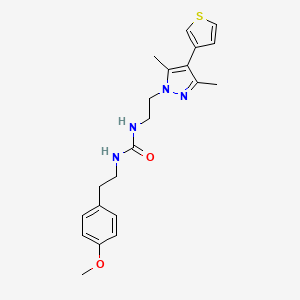
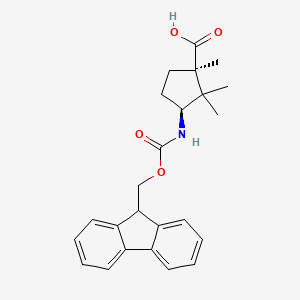

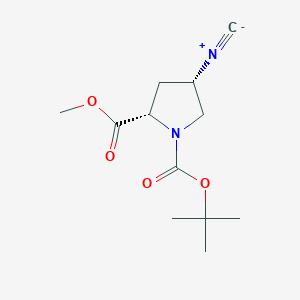
![N-(3-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2990449.png)




![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2990460.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2990461.png)
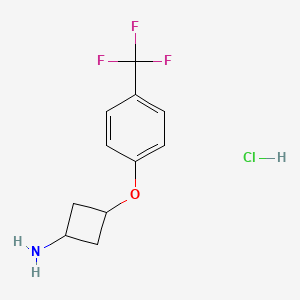
![(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990465.png)